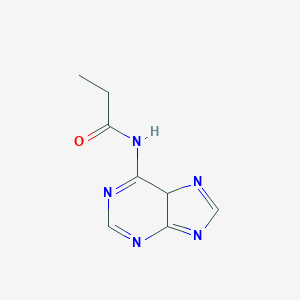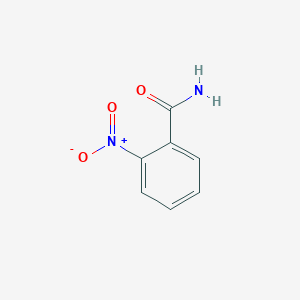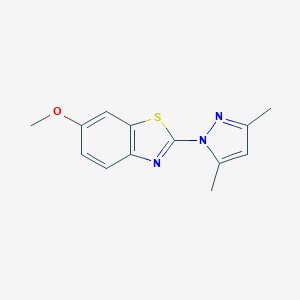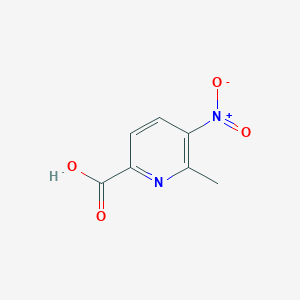![molecular formula C15H14FNO2 B184418 2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide CAS No. 791842-13-2](/img/structure/B184418.png)
2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the secretion of pro-inflammatory cytokines. Additionally, this compound has also been shown to reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide in lab experiments is its potent biological activity. This compound has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide. One potential direction is the development of novel anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other diseases. Furthermore, the development of more efficient synthesis methods for this compound may also be an area of future research.
Métodos De Síntesis
The synthesis of 2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide can be achieved through a multistep reaction process. The first step involves the synthesis of 3-(1-hydroxyethyl)phenyl)acetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-fluorobenzamide to yield the final product.
Aplicaciones Científicas De Investigación
2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has also been shown to possess analgesic and anti-inflammatory activities, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
Número CAS |
791842-13-2 |
|---|---|
Fórmula molecular |
C15H14FNO2 |
Peso molecular |
259.27 g/mol |
Nombre IUPAC |
2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H14FNO2/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16/h2-10,18H,1H3,(H,17,19) |
Clave InChI |
KGEPWINSBCAPDY-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F)O |
SMILES canónico |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)



![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)




![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)

![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)

